molecular formula C4H2ClNO2S B1358049 2-Chlorothiazole-4-carboxylic acid CAS No. 5198-87-8

2-Chlorothiazole-4-carboxylic acid

Cat. No.: B1358049
CAS No.: 5198-87-8
M. Wt: 163.58 g/mol
InChI Key: UVYJJJQMZPCYKY-UHFFFAOYSA-N
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Description

2-Chlorothiazole-4-carboxylic acid is an organic compound with the molecular formula C4H2ClNO2S. It belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorothiazole-4-carboxylic acid typically involves the chlorination of thiazole-4-carboxylic acid. One common method includes the reaction of 2-aminothiazole-4-carboxylic acid with concentrated hydrochloric acid and sodium nitrite at low temperatures (0°C to 5°C). This process results in the formation of the desired chlorinated product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorothiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: These reactions may require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

2-Chlorothiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chlorothiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific enzyme or biological process being studied .

Comparison with Similar Compounds

  • 2-Chlorothiazole-5-carboxylic acid
  • 2-Chloro-1,3-thiazole-5-carboxylic acid
  • 5-Chlorothiophene-2-carboxylic acid
  • 2-Bromo-3-thiophenecarboxylic acid

Comparison: 2-Chlorothiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which influences its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity and the types of derivatives that can be synthesized .

Properties

IUPAC Name

2-chloro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYJJJQMZPCYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618250
Record name 2-Chloro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5198-87-8
Record name 2-Chloro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1,3-thiazole-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of NaOH (1.9 g, 47.5 mmol) and ethyl-2-chloro-4-thiazolecarboxylate (7.6 g, 40 mmol) in 100 mL absolute ethanol was stirred at RT for 4 h. After that, ethanol was removed in vacuo and the residue was dissolved in water. The aq layer was washed with ether and then acidified with conc HCl. The solid was filtered and air dried to give 4 g of 2-chloro-4-thiazolecarboxylic acid.
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-chlorothiazole-4-carboxylic acid ethyl ester (20.49 g, 0.107 mol) in THF (180 mL) at RT, a 1M solution of LiOH (aq) (160 mL, 0.160 mol) was added. The resulting solution was heated to 65° C. for 1 h. The solvent was evaporated in vacuo. The residue was treated with brine (100 mL) and acidified to pH 1 with 1M HCl (aq). The precipitate was filtered off, washed with H2O (2×50 mL) and Et2O (2×50 mL) and dried in a vacuum oven at 60° C. for 62 h to yield the title compound as a pale yellow solid. MS m/z: 164.1 (M+H). Calc'd. for C4H2ClNO2S-163.58.
Quantity
20.49 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-chlorothiazole-4-carboxylic acid improve the performance of perovskite solar cells?

A1: this compound (SN) enhances perovskite solar cell performance through multiple mechanisms:

  • Defect Passivation: SN effectively interacts with defects inherent in organic-inorganic perovskite films. Specifically, its sulfur (S) and nitrogen (N) atoms, alongside the -COOH group, attract and bind to under-coordinated lead (Pb2+) ions and iodine (I-) vacancies. [] This passivation reduces charge recombination, enhancing device efficiency.
  • Energy Level Alignment: The introduction of an SN layer on perovskite films optimizes the energy level alignment at the interface. [] This facilitates more efficient charge separation and extraction, further contributing to improved device performance.

Q2: What are the stability implications of using this compound in perovskite solar cells?

A: Perovskite solar cells modified with SN demonstrate notably improved stability compared to their unmodified counterparts. Research indicates that devices incorporating SN retain 96% of their initial power conversion efficiency even after 500 hours of storage in an ambient air environment. [] This suggests that SN contributes to enhanced device longevity, a crucial aspect for real-world applications.

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